

inter-assay and intra-assay precision for 7-Hydroxy Granisetron-d3 quantification

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Compound of Interest

Compound Name: 7-Hydroxy Granisetron-d3

Cat. No.: B10821415

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Precision in 7-Hydroxy Granisetron-d3 Quantification: A Comparative Guide

For researchers engaged in pharmacokinetic and drug metabolism studies involving granisetron, the precise and accurate quantification of its major metabolite, 7-hydroxy granisetron, is paramount. The use of a stable isotope-labeled internal standard, such as **7-Hydroxy Granisetron-d3**, is a widely accepted approach to ensure the reliability of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the inter-assay and intra-assay precision for the quantification of 7-hydroxy granisetron, supported by experimental data from a validated LC-MS/MS method.

Data on Assay Precision

The following tables summarize the intra-assay and inter-assay precision and accuracy for the quantification of 7-hydroxy granisetron in human plasma using **7-Hydroxy Granisetron-d3** as the internal standard. The data is derived from a validated LC-MS/MS method and demonstrates the robustness and reliability of the assay for clinical and research applications.

[1]

Table 1: Intra-Assay Precision and Accuracy for 7-Hydroxy Granisetron in Human Plasma

Quality Control Sample	Nominal Concentration (ng/mL)	Mean Measured Concentration (ng/mL) ± SD (n=6)	Precision (CV%)	Accuracy (%)
LLOQ	0.1	0.10 ± 0.01	8.7	100.0
Low	0.3	0.32 ± 0.02	6.3	106.7
Medium	10	10.5 ± 0.4	3.8	105.0
High	80	82.3 ± 3.5	4.3	102.9

LLOQ: Lower Limit of Quantification; SD: Standard Deviation; CV: Coefficient of Variation

Table 2: Inter-Assay Precision and Accuracy for 7-Hydroxy Granisetron in Human Plasma

Quality Control Sample	Nominal Concentration (ng/mL)	Mean Measured Concentration (ng/mL) ± SD (n=18)	Precision (CV%)	Accuracy (%)
LLOQ	0.1	0.11 ± 0.01	9.1	110.0
Low	0.3	0.31 ± 0.02	6.5	103.3
Medium	10	10.2 ± 0.5	4.9	102.0
High	80	81.5 ± 4.1	5.0	101.9

LLOQ: Lower Limit of Quantification; SD: Standard Deviation; CV: Coefficient of Variation

The presented data indicates that the described method offers high precision, with coefficients of variation (CVs) for both intra- and inter-assay measurements being less than 10%.[1] The

accuracy of the method is also well within the accepted bioanalytical method validation guidelines, with values predominantly between 85% and 115%.^[1]

Experimental Protocols

The quantification of 7-hydroxy granisetron and its deuterated internal standard was achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^[1]

Sample Preparation

A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma. To a 100 μ L plasma sample, 200 μ L of acetonitrile containing the internal standard (**7-Hydroxy Granisetron-d3**) was added. The mixture was vortexed and then centrifuged to precipitate proteins. The resulting supernatant was separated for LC-MS/MS analysis.

Liquid Chromatography

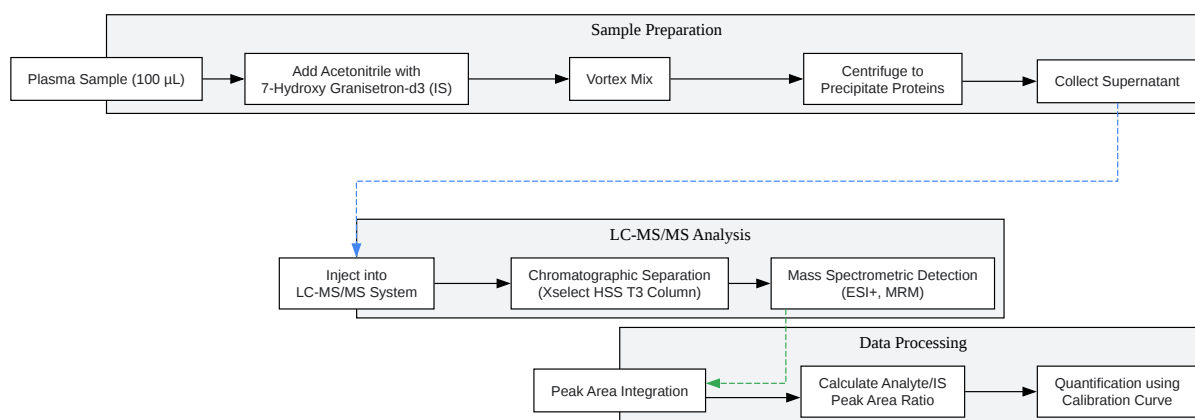
Chromatographic separation was performed on an Xselect HSS T3 analytical column.^[1] The mobile phase consisted of 20% acetonitrile in water, containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4), and was delivered in an isocratic mode.^[1]

Mass Spectrometry

A tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) was used for quantification.^[1] The MRM transitions were optimized for both 7-hydroxy granisetron and **7-Hydroxy Granisetron-d3** to ensure selectivity and sensitivity.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of 7-Hydroxy Granisetron using **7-Hydroxy Granisetron-d3** as an internal standard.



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Caption: Experimental workflow for 7-Hydroxy Granisetron quantification.

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References

- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

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